![molecular formula C18H13F3N4O2 B2611033 2-(6-(trifluoromethyl)nicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034547-00-5](/img/structure/B2611033.png)
2-(6-(trifluoromethyl)nicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a trifluoromethyl group and a nicotinoyl group, which are common in many organic compounds . The trifluoromethyl group is a functional group with the formula -CF3 . The nicotinoyl group is derived from nicotinic acid, a form of vitamin B3 .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups are often introduced into molecules using various methods . For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Trifluoromethyl groups are known to significantly influence the properties of the molecules they are part of .Aplicaciones Científicas De Investigación
Antibacterial Activity
- Novel pyrido[2,3-d]pyrimidines, including derivatives of the specified compound, have shown significant antibacterial activity against various species of Gram-positive bacteria and moderate activity against Gram-negative bacteria, excluding Pseudomonas aeruginosa (Kanth et al., 2006).
- Another study on 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria (Bheemanapalli et al., 2008).
Synthesis and Chemical Properties
- Research has been conducted on the synthesis of quinazolin-4(3H)-ones via amidine N-arylation, where pyrido[4,3-d]pyrimidin-4(3H)-one played a crucial role in the reaction process (Li et al., 2013).
- The study on direct metalation of heteroaromatic esters and nitriles using a mixed lithium-cadmium base provided insights into the conversion of these compounds into dipyridopyrimidinones, demonstrating their potential in synthetic chemistry (Bentabed-Ababsa et al., 2010).
Anticancer and Antifungal Properties
- Some pyrido[2,3-d]pyrimidines have shown potential as anticancer agents, with specific derivatives demonstrating inhibitory activity against various cancer cell lines (Abba et al., 2021).
- Pyrido[1,2-a:4',3'-d]pyrimidin-11-one derivatives and similar compounds have been evaluated for their fungicidal activity, showing effectiveness against strains like Fusarium and Candida albicans (Harriman et al., 2003).
Other Applications
- Novel amide functionalized pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their potential as diuretics, demonstrating significant activities in specific derivatives (Monge et al., 1993).
- The compound has been used in the synthesis of new ring systems and supramolecular assemblies, contributing to the development of novel heterocyclic compounds (Fonari et al., 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O2/c19-18(20,21)14-5-4-11(9-22-14)16(26)24-8-6-13-12(10-24)17(27)25-7-2-1-3-15(25)23-13/h1-5,7,9H,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMDRQBVPXZHKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(trifluoromethyl)nicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


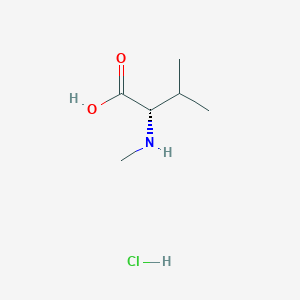
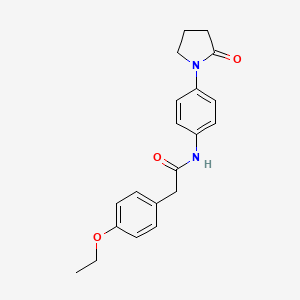
![2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B2610959.png)
![Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B2610960.png)
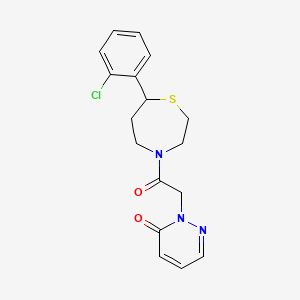
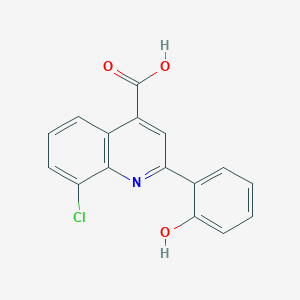
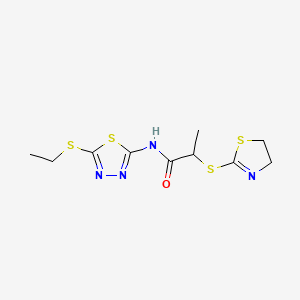
![(3S,4R)-1-Benzyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2610965.png)
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; propan-2-ol](/img/structure/B2610967.png)
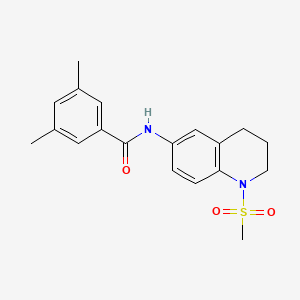
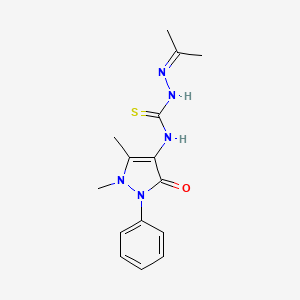
![3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic Acid](/img/structure/B2610972.png)
![methyl 2-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2610973.png)